2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide
Overview
Description
2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that features a sulfonyl group, an aniline derivative, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps:
Formation of the sulfonyl aniline derivative: This step involves the reaction of 4-ethoxyaniline with a sulfonyl chloride under basic conditions to form N-(4-ethoxyphenyl)sulfonyl-4-methylaniline.
Acetamide formation: The N-(4-ethoxyphenyl)sulfonyl-4-methylaniline is then reacted with 4-methoxybenzyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions between sulfonyl-containing compounds and biological targets.
Mechanism of Action
The mechanism of action of 2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)sulfonyl-4-methylaniline: A precursor in the synthesis of the target compound.
4-methoxybenzyl chloride: Another precursor used in the synthesis.
Sulfonyl-containing anilines:
Uniqueness
2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-4-32-23-13-15-24(16-14-23)33(29,30)27(21-9-5-19(2)6-10-21)18-25(28)26-17-20-7-11-22(31-3)12-8-20/h5-16H,4,17-18H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMRPZGCBKCDHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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